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Dodecyl Methanethiosulfonate

Cat. No.: B1139667
CAS No.: 355803-77-9
M. Wt: 280.49
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Description

Historical Context and Evolution of Methanethiosulfonate (B1239399) Reagents in Biochemical Research

The development of methanethiosulfonate (MTS) reagents, pioneered by George L. Kenyon and colleagues, marked a significant advancement in the chemical modification of proteins. researchgate.netnih.gov These reagents were initially developed for a variety of applications, including their use as blocking groups, reporter groups, and affinity labels for cysteine residues. ttuhsc.eduinterchim.fr

A pivotal evolution in their application came with the introduction of charged MTS reagents, such as 2-aminoethyl methanethiosulfonate (MTSEA), sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), and [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET), by Arthur Karlin and his research group. ttuhsc.eduinterchim.fr The development of these charged reagents, in conjunction with the technique of site-directed cysteine mutagenesis, gave rise to the Substituted-Cysteine Accessibility Method (SCAM). ttuhsc.eduinterchim.fr SCAM has proven to be an exceptionally powerful strategy for investigating the structure and function of complex membrane proteins, particularly ion channels, by systematically probing the accessibility of engineered cysteine residues to the aqueous environment. ttuhsc.eduinterchim.frrsc.org

Significance of Dodecyl Methanethiosulfonate within the Methanethiosulfonate Class

This compound (DMTS) is distinguished from other MTS reagents by its long, twelve-carbon alkyl (dodecyl) chain. scbt.com This substantial hydrophobic chain imparts specific physicochemical properties to the molecule. It promotes solubility in nonpolar environments and facilitates strong interactions with the lipid bilayers of cell membranes and with hydrophobic pockets within proteins. scbt.com

This hydrophobicity is not merely a passive property; it is a functional characteristic that researchers exploit. The long dodecyl chain can act as a hydrophobic anchor, effectively "pinning" the reagent to the lipid membrane. nih.gov This allows for the targeted modification of cysteine residues located within or near the transmembrane domains of proteins. scbt.comnih.gov For example, DMTS has been used specifically to probe the structural features of the nicotinic acetylcholine (B1216132) (ACh) receptor channel. scbt.com By reacting with cysteines in membrane-proximal regions, DMTS helps elucidate the architecture and dynamics of these complex proteins. nih.gov

Scope and Academic Relevance of this compound Research

The unique properties of DMTS have established its relevance in several areas of advanced biochemical and biophysical research. Its primary application remains in the study of membrane proteins, particularly ion channels. nih.govscbt.combiorxiv.orgdomainex.co.uk Researchers have utilized DMTS in protein engineering to control the conductance of nanopores. nih.gov In these studies, DMTS is used to react with a cysteine residue introduced into a flexible loop of a protein like OmpG; the attached dodecyl chain then inserts into the surrounding membrane or micelle, restricting the loop's motion and altering the nanopore's function. nih.gov

Furthermore, the covalent attachment of the dodecyl chain serves as a biophysical probe. In studies of engineered protein nanopores, the complete protection of the DMTS-cysteine disulfide bond from reduction by DTT confirmed that the dodecyl chain was deeply buried within the lipid environment, providing clear evidence of its membrane-anchoring capability. nih.gov This type of application highlights the role of DMTS and other long-chain alkanethiosulfonates as tools for investigating protein-lipid interactions and the dynamics of membrane-associated protein domains. nih.govresearchgate.net

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 355803-77-9 scbt.comscbt.com
Molecular Formula C₁₃H₂₈O₂S₂ scbt.com
Molecular Weight 280.49 g/mol scbt.com
Alternate Name Methanesulfonothioic Acid S-Dodecyl Ester scbt.com
Physical Description White Crystalline Solid chemicalbook.com
Solubility Soluble in Dichloromethane ttuhsc.eduinterchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₃H₂₈O₂S₂ B1139667 Dodecyl Methanethiosulfonate CAS No. 355803-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPDFXOEXAGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of Dodecyl Methanethiosulfonate

Advanced Synthetic Routes to Dodecyl Methanethiosulfonate (B1239399)

Dodecyl methanethiosulfonate is a versatile sulfur compound characterized by its unique thiosulfonate functional group. scbt.com This functional group enhances its reactivity in nucleophilic substitution reactions, while the long hydrophobic dodecyl chain improves its solubility in organic solvents, facilitating interactions with lipid membranes. scbt.com

Precursor Synthesis and Functional Group Introduction

The synthesis of this compound and other S-alkyl alkanethiosulfonates often involves the use of key precursors and specific reactions to introduce the desired functional groups. A common method for preparing S-functional alkanethiosulfonates utilizes sodium methanethiosulfonate (NaMTS) as a nucleophilic starting material. rsc.orgrsc.org This compound can react with substrates containing good leaving groups, such as bromides or mesylates, to form the desired thiosulfonate. rsc.orgrsc.org

For instance, the reaction of sodium methanethiosulfonate with a suitable dodecyl-containing substrate would be a primary route to this compound. rsc.orgrsc.org Another general approach involves the reaction of methanesulfonyl chloride with a thiol, such as decyl thiol, to form the corresponding methanethiosulfonate.

A documented synthesis of S-dodecyl ethoxycarbonylmethanethiosulfonate involved the treatment of ethoxycarbonylsulfonyl chloride with dodecanethiol in the presence of pyridine. csic.es This reaction yielded the desired thiosulfonate, although in a moderate 50% yield. csic.es This highlights a potential pathway where a sulfonyl chloride is reacted with a long-chain thiol to generate the thiosulfonate linkage.

Optimization of Reaction Conditions for High Purity and Yield

The optimization of reaction conditions is crucial for achieving high purity and yield in the synthesis of thiosulfonates. Factors such as solvent, temperature, reaction time, and the nature of the reactants and catalysts can significantly influence the outcome. nih.govscielo.br

For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, it was found that using acetonitrile (B52724) as a solvent, which had not been previously reported for this reaction, provided the best balance between conversion and selectivity. scielo.br Additionally, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion and selectivity. scielo.br This demonstrates that careful selection of solvents and optimization of reaction duration can lead to more efficient synthetic processes.

In the context of sulfonation reactions, which are also relevant to the synthesis of related sulfur compounds, precise control over reaction conditions is necessary to suppress side reactions and improve product selectivity. nih.gov The use of microchannel reactors has been shown to enhance heat and mass transfer rates, allowing for better control over highly exothermic reactions and leading to improved product quality. nih.gov

Alternative Synthetic Pathways for Functionalized Dodecyl Methanethiosulfonates

Alternative synthetic pathways can be employed to create functionalized dodecyl methanethiosulfonates. One such approach involves the post-functionalization of polymers. For example, polymers prepared by atom transfer radical polymerization (ATRP) with halide end-groups can be reacted with sodium methanethiosulfonate to introduce a thiol-reactive methane (B114726) thiosulfonate (MTS) group. researchgate.net This disulfide-terminated polymer can then be further reacted with functional thiols. researchgate.net

Another strategy involves the synthesis of functionalized thiosulfonates that can then be used in subsequent reactions. For instance, S-dodecyl ethoxycarbonylmethanethiosulfonate was prepared to investigate its use in the functionalization of alkenes. csic.es This suggests that a this compound core can be modified with other functional groups to create reagents for specific applications.

The synthesis of various functional MTS reagents has been reported, often starting from sodium methanethiosulfonate and reacting it with substrates containing different functional groups and leaving groups. rsc.orgrsc.org This modular approach allows for the creation of a library of functionalized thiosulfonates.

Reaction Mechanisms of Methanethiosulfonates with Nucleophiles

Methanethiosulfonates are known for their reactivity towards nucleophiles, particularly thiols. scbt.comrsc.org The reaction involves a nucleophilic attack on one of the sulfur atoms of the thiosulfonate group. rsc.org

Specificity of Thiol-Thiosulfonate Exchange Reactions

The reaction between a thiosulfonate and a thiol is a specific and rapid process that results in the formation of a disulfide bond. ttuhsc.eduresearchgate.net This reaction is a type of thiol-disulfide exchange and proceeds via a nucleophilic substitution mechanism (SN2 type). nih.govnih.gov The thiolate anion (RS⁻) acts as the nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate. nih.govnih.gov This leads to the formation of an asymmetrical disulfide and the release of a sulfinate anion. rsc.org

The specificity of this reaction is high, making it a valuable tool in bioconjugation and polymer chemistry. rsc.orgresearchgate.net Methanethiosulfonate reagents are known to react stoichiometrically with cysteine sulfhydryl groups under mild conditions, converting them to disulfides. ttuhsc.edu This specificity allows for the selective labeling of cysteine residues in proteins. researchgate.net

The reactivity of the thiol is dependent on its pKa, with the deprotonated thiolate being the more reactive species. nih.govnih.gov The reaction rate is generally faster under neutral to alkaline conditions where a higher concentration of the thiolate anion is present. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Aqueous and Organic Media

The kinetics and thermodynamics of thiol-thiosulfonate exchange reactions are influenced by the reaction medium. In aqueous media, the reaction is well-studied, and the rate is dependent on the pH, as this affects the concentration of the reactive thiolate anion. nih.govrsc.org The reaction is generally reversible, and the position of the equilibrium is influenced by the relative stabilities of the reactants and products. nih.gov

The intrinsic reactivity of MTS reagents with thiols is quite high, on the order of 10⁵ M⁻¹sec⁻¹. ttuhsc.edu The reaction generally follows second-order kinetics, being first order in both the thiolate and the thiosulfonate. nih.gov

In organic media, the kinetics can be different. Predicting the ability of a thiol to form a thiolate in organic solvents is more challenging due to the lack of extensive pKa data. rsc.org The polarity of the solvent can influence the reaction rate, with polar solvents generally favoring reactions that proceed through ionic intermediates. researchgate.net The use of basic or nucleophilic catalysts can promote the thiol-thiosulfonate exchange in organic media. rsc.org

Thermodynamically, the formation of the disulfide bond is generally favorable. The sulfinic acid byproduct of the reaction is unstable and decomposes, which can help to drive the reaction to completion. ttuhsc.edu

Influence of pH and Solvent Environment on Reactivity

The reactivity of this compound with thiol-containing molecules is significantly influenced by the pH of the reaction medium. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on the sulfur atom of the thiosulfonate group. Consequently, the reaction rate is directly dependent on the concentration of the thiolate anion, which is governed by the pKa of the thiol and the pH of the solution.

The Brønsted equation, log kS = log G + β pK, describes the relationship between the second-order rate constant (kS) for the reaction of thiolate anions with methanethiosulfonates and the pKa of the thiol. nih.gov Generally, as the pH increases above the pKa of the thiol, the concentration of the more nucleophilic thiolate anion rises, leading to an accelerated reaction rate. acs.org Conversely, at pH values significantly below the thiol's pKa, the thiol exists predominantly in its protonated form (R-SH), which is practically unreactive towards methanethiosulfonates. nih.govnih.gov For instance, the reactivity of the protonated form of 2-mercaptoethanol's thiol group with methyl methanethiosulfonate (MMTS) is at least 10⁹ times lower than that of its corresponding thiolate anion. nih.gov Therefore, reactions involving this compound are typically conducted at neutral to alkaline pH to ensure a sufficient concentration of the reactive thiolate species.

The solvent environment also plays a crucial role in the reactivity of this compound. Methanethiosulfonate (MTS) reagents are versatile and can be used in various solvents, including anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), as well as in buffered aqueous solutions. ttuhsc.eduinterchim.fr The choice of solvent can affect the solubility of the reactants and the stability of transition states. Polar aprotic solvents, such as DMF or acetonitrile, are known to enhance the rate of Sₙ2 reactions by effectively solvating cations while leaving the nucleophile (thiolate) relatively "naked" and more reactive. ualberta.ca In contrast, polar protic solvents like water or ethanol (B145695) can form hydrogen bonds with the thiolate anion, which can slightly decrease its nucleophilicity. ualberta.ca The long dodecyl chain of this compound imparts significant hydrophobicity, influencing its solubility and partitioning in different solvent systems, which can be a critical factor in reactions involving membrane proteins or other lipophilic environments.

This compound as a Leaving Group in Substitution Reactions

In the context of its primary reaction with thiols, the this compound molecule does not act as a leaving group itself. Instead, it serves as an electrophilic sulfur donor. The reaction involves the nucleophilic attack of a thiolate on the sulfur atom attached to the dodecyl group. This attack leads to the cleavage of the sulfur-sulfur bond, and the methanesulfinate (B1228633) anion (CH₃SO₂⁻) acts as the leaving group.

The efficiency of this reaction is partly due to the stability of the methanesulfinate anion as a leaving group. Good leaving groups are typically weak bases, and sulfinate anions are stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms. This makes the thiosulfonate a reactive electrophile towards strong nucleophiles like thiolates.

Conversely, the methanethiosulfonate anion (CH₃SO₂S⁻) can act as a nucleophile in other types of substitution reactions. For instance, alkyl methanethiosulfonates, including this compound, are often synthesized via the nucleophilic displacement of a primary alkyl halide (e.g., 1-bromododecane) by the sodium or potassium salt of methanethiosulfonate. ox.ac.ukrsc.org In this synthetic context, the halide is the leaving group.

Comparative Reactivity Studies of this compound with Other Alkylthiosulfonates and Thiol-Reactive Reagents

This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are known for their high reactivity and specificity towards thiols compared to other common thiol-alkylating agents. interchim.fr

Comparison with Other Thiol-Reactive Reagents: MTS reagents are generally considered more efficient for blocking protein thiols than iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). nih.govdiva-portal.orgahajournals.org They often react more rapidly and stoichiometrically under mild conditions. interchim.fr The intrinsic reactivity of MTS reagents with thiols is high, with second-order rate constants in the order of 10⁵ M⁻¹s⁻¹. ttuhsc.eduinterchim.fr This allows for the use of lower reagent concentrations and shorter reaction times. Unlike alkylation by IAM or NEM, the disulfide bond formed by MTS reagents can be reversed by treatment with reducing agents like dithiothreitol (B142953) (DTT). diva-portal.org

ReagentReaction TypeReversibilityGeneral Reactivity
This compoundThiol-Disulfide ExchangeReversible (with reducing agents)High
Iodoacetamide (IAM)Nucleophilic Substitution (Sₙ2)IrreversibleModerate
N-Ethylmaleimide (NEM)Michael AdditionIrreversibleHigh

Comparison with Other n-Alkyl Methanethiosulfonates: The length of the alkyl chain in n-alkyl methanethiosulfonates can influence their reactivity and biological effects, primarily through steric and hydrophobic interactions. A study comparing the effects of a series of n-alkyl-MTS reagents (from methyl-MTS to n-decyl-MTS) on the function of a specific ion channel (GABAₐ receptor with a β₃M286C mutation) demonstrated that the biological modification varied with chain length. nih.gov While all tested reagents modified the receptor's sensitivity, the most significant effects were observed with n-butyl-MTS and n-hexyl-MTS. nih.gov This suggests that an optimal chain length exists for interacting with the binding pocket of that particular protein. While direct kinetic comparisons are limited, these findings imply that the dodecyl group's size and hydrophobicity likely play a significant role in its interaction with and modification of target molecules, especially within biological membranes or hydrophobic protein cores.

n-Alkyl-MTS ReagentObserved Relative Effect (GABA Sensitivity Modification Ratio) nih.gov
n-Butyl-MTS7.2 ± 2.5
n-Hexyl-MTS7.7 ± 0.8
n-Octyl-MTS5.4 ± 1.1
n-Decyl-MTS3.8 ± 0.6
Note: Data from a specific biological system (α1β3γ2L GABAₐ receptors with β3M286C mutation) and may not represent general chemical reactivity.

Application in Protein Structure Function Elucidation and Chemical Biology

Site-Specific Cysteine Modification in Proteins by Dodecyl Methanethiosulfonate (B1239399)

The targeted modification of cysteine residues using dodecyl methanethiosulfonate hinges on the unique reactivity of the thiol group and the precision afforded by modern molecular biology techniques. This approach enables the introduction of a specific biophysical probe—the dodecyl group—at a predetermined site within a protein.

Methanethiosulfonate (MTS) reagents, including this compound, are highly reactive and selective toward the sulfhydryl (thiol) group of cysteine residues. interchim.frttuhsc.edu The reaction proceeds via a nucleophilic attack of the cysteine's thiolate anion (Cys-S⁻) on the sulfur atom of the thiosulfonate group. umich.edu This results in the formation of a stable mixed disulfide bond between the cysteine residue and the dodecyl group (Cys-S-S-Dodecyl), with methanesulfinic acid released as a byproduct. interchim.frttuhsc.edu This alkylthiolation is distinguished from other modification chemistries by its rapid kinetics and high specificity for thiols under mild physiological conditions. interchim.frttuhsc.edu The reactivity of a particular cysteine residue is influenced by its local microenvironment, including its solvent accessibility and the pKa of its thiol group, which must be in the nucleophilic thiolate form to react. elifesciences.orgspringernature.com

The power of this compound as a probe is fully realized when combined with site-directed mutagenesis. elifesciences.orgbiotium.com This genetic engineering technique allows researchers to introduce a cysteine residue at virtually any desired position within a protein's amino acid sequence. elifesciences.orgnih.gov The process often begins with the creation of a "cysteine-less" protein variant, where all native, non-essential cysteine residues are mutated to a non-reactive amino acid like alanine (B10760859) or serine. researchgate.net This cysteine-less template ensures that subsequent reactions with MTS reagents are exclusively localized to the single, strategically introduced cysteine, eliminating background signal and allowing for unambiguous interpretation of the results. researchgate.netresearchgate.net This strategy has been fundamental to the systematic structural and functional mapping of numerous proteins, especially membrane proteins where cysteine residues are naturally less abundant. elifesciences.org

A key advantage of MTS reagents is their ability to achieve stoichiometric and complete modification of accessible cysteine residues under gentle, biologically compatible conditions. interchim.frttuhsc.edu The reaction is typically carried out in buffered aqueous solutions at or near neutral pH. interchim.fr Due to the high intrinsic reactivity of the thiosulfonate group with thiols, the modification can be completed rapidly, often within seconds to minutes, and without requiring a large excess of the reagent. interchim.frttuhsc.edu This efficiency minimizes potential damage to the protein's native structure and function. The rate of modification can itself be a source of information; slower reaction rates may indicate that the target cysteine is not fully exposed on the protein surface but is partially buried within a crevice or the protein interior. interchim.frttuhsc.edu

ParameterDescriptionSource(s)
Reaction Type Nucleophilic substitution diva-portal.org
Reactants Protein Cysteine Thiolate (Cys-S⁻), this compound interchim.frttuhsc.edu
Product Mixed Disulfide (Cys-S-S-Dodecyl) interchim.fr
Conditions Mild, buffered aqueous solutions (e.g., neutral pH) interchim.frttuhsc.edu
Stoichiometry Can achieve 1:1 modification of accessible thiols interchim.frttuhsc.edu
Kinetics Rapid, often complete in seconds to minutes interchim.frttuhsc.edu

The mixed disulfide bond formed between the cysteine and the MTS reagent is chemically stable under typical experimental conditions but can be readily reversed. interchim.frttuhsc.edu The addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, will cleave the disulfide bridge through a thiol-disulfide exchange reaction. interchim.frwikipedia.org This process regenerates the free thiol group on the cysteine residue, effectively removing the dodecyl modification and restoring the protein to its pre-modification state. rsc.org This reversibility is a significant advantage, as it allows for "before and after" functional assays on the same protein sample, confirming that any observed effects are a direct result of the cysteine modification. ttuhsc.edu However, it is noted that under certain non-rigorous conditions, MTS reagents can potentially promote the formation of unintended intramolecular disulfides rather than simply blocking thiols. researchgate.netnih.gov

Stoichiometric Modification Under Mild Conditions

Probing Protein Conformational Dynamics and Accessibility

By leveraging the specific chemistry of this compound, researchers can investigate the architecture and dynamic nature of proteins, particularly those embedded within the complex environment of the cell membrane.

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the solvent-accessible surfaces of proteins and identify residues that line channels, pores, or binding crevices. ontosight.ainih.gov The method is especially valuable for studying membrane proteins, which are notoriously difficult to analyze with traditional structural biology techniques like X-ray crystallography. ontosight.aiucsd.edu

The SCAM protocol involves several key steps:

A single cysteine residue is introduced at a target position in the protein of interest using site-directed mutagenesis. biotium.com

This mutant protein is then exposed to a thiol-reactive reagent, such as this compound. ontosight.aiucsd.edu

The accessibility of the engineered cysteine is determined by whether a reaction occurs. ontosight.ai If the cysteine is accessible to the reagent, it will be covalently modified. ontosight.ai

The functional consequence of this modification is then measured, for example, as a change in ion channel conductance, transporter activity, or ligand binding. researchgate.netresearchgate.netpnas.org

This compound, with its long, hydrophobic dodecyl chain, is particularly suited for probing residues within the transmembrane domains of proteins. Its hydrophobic nature allows it to partition into the lipid bilayer, giving it access to cysteine residues that are exposed to the lipid environment but not necessarily to the aqueous phase. By systematically moving the position of the engineered cysteine and assessing its reactivity with this compound, researchers can map the regions of a protein that face the lipid bilayer, line the interior of a pore, or undergo conformational changes that alter their accessibility during the protein's functional cycle. nih.gov The rate and extent of modification provide detailed insights into the protein's topology and the dynamic structural rearrangements it undergoes. interchim.frnih.gov

SCAM PrincipleApplication with this compoundResearch GoalSource(s)
Site-Directed Mutagenesis Introduce a single cysteine into a transmembrane segment.Create a specific target site for chemical modification. biotium.comontosight.ai
Chemical Modification React the mutant protein with this compound.The hydrophobic dodecyl chain probes the lipid-exposed surface of the protein. ontosight.aiucsd.edu
Functional Analysis Measure protein activity (e.g., transport, channel current) after modification.Determine if the modified residue is critical for function or lines a pathway. researchgate.netresearchgate.netpnas.org
Structural Inference Map patterns of accessibility across many different cysteine mutants.Deduce the protein's transmembrane topology and identify dynamic regions. nih.govnih.gov

Substituted Cysteine Accessibility Method (SCAM) in Membrane Proteins

Application to Ion Channels (e.g., ACh Receptor, GABA Receptor, Sodium Channels)

MTS reagents have been instrumental in elucidating the structure and function of ion channel proteins. interchim.frttuhsc.edu this compound, specifically, has been used to probe the structure of the nicotinic acetylcholine (B1216132) (ACh) receptor channel. scbt.com The substituted-cysteine accessibility method (SCAM), which combines cysteine mutagenesis with MTS reagents, has been successfully applied to understand various ion channels. interchim.frttuhsc.edu

For instance, studies on sodium channels, which are crucial for action potentials in excitable cells, have utilized MTS reagents to investigate voltage-dependent conformational changes. interchim.frttuhsc.edu By introducing cysteine residues, researchers have shown that the accessibility of these residues to MTS reagents is affected by the transmembrane potential, providing insights into the protein's structural rearrangements during gating. interchim.frttuhsc.edu Similarly, SCAM has been employed to map the ligand-binding domain of the G-protein-linked dopamine (B1211576) receptor. interchim.fr

Mapping of Transmembrane Protein Architecture

The mapping of membrane protein architecture has been significantly advanced by the use of MTS reagents in combination with site-directed cysteine mutagenesis. interchim.frttuhsc.edu This technique allows researchers to identify which residues are exposed within a channel or are accessible from the aqueous environment.

One key aspect of this methodology is the ability to determine the topology of membrane proteins. ttuhsc.edu By assessing the reactivity of introduced cysteines with membrane-impermeant MTS reagents, it's possible to distinguish between intracellular and extracellular loops. interchim.fr

In a study on the Na+/H+ exchanger isoform 1 (NHE1), a critical membrane protein for pH regulation, researchers used cysteine scanning mutagenesis to investigate the structure of transmembrane segment XI (TM XI). nih.gov By mutating each residue in this segment to cysteine and then testing their reactivity with MTS reagents, they were able to identify residues that line the ion translocation pore. nih.govresearchgate.net This, combined with NMR spectroscopy of a peptide corresponding to TM XI in dodecylphosphocholine (B1670865) micelles, revealed a discontinuous helical structure, providing a detailed view of this protein's architecture. nih.govresearchgate.net

The lipophilic nature of this compound allows it to partition into dodecyl maltoside micelles, increasing its local concentration around membrane proteins reconstituted in these environments. nih.gov This property is advantageous when studying the hydrophobic regions of these proteins. nih.gov

Analysis of Gating Mechanisms and Conformational Transitions

Understanding how ion channels open and close, a process known as gating, is fundamental to understanding their function. plos.org MTS reagents have been pivotal in studying the conformational changes that underlie these gating transitions. plos.orgpnas.org

Site-directed spin labeling (SDSL) coupled with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for monitoring these dynamics. In SDSL, a cysteine is introduced, which is then labeled with a nitroxide spin-label, often a methanethiosulfonate derivative. plos.org This allows for the measurement of distances and the detection of structural rearrangements in the protein. plos.org This approach has been used to study the gating motions of the pentameric ligand-gated ion channel (pLGIC) GLIC, providing direct evidence for structural rearrangements at the interface between the extracellular and transmembrane domains during the transition from closed to desensitized states. plos.org

Furthermore, ion mobility-mass spectrometry (IM-MS) has been used to observe global structural changes during the gating of the mechanosensitive channel of large conductance (MscL). By covalently modifying introduced cysteines with a charged MTS reagent, researchers could induce and detect channel opening even in the absence of a lipid bilayer, demonstrating that the gating conformational change is an intrinsic property of the protein. pnas.org Cryo-electron microscopy (cryo-EM) has also been employed to visualize the structural differences between the closed (apo) and open (agonist-bound) states of the TrpML3 ion channel, revealing the conformational rearrangements of the helices upon gating. domainex.co.uk

Investigating Protein Folding and Unfolding Pathways

The process by which a protein achieves its functional three-dimensional structure is a central question in biology. ncbs.res.in The study of protein folding and unfolding has benefited from techniques that can probe the structural status of different parts of a protein during these processes. ncbs.res.innih.gov

Surfactants can be used to induce conformational transitions and study partially unfolded states. nih.gov Limited proteolysis in the presence of surfactants like sodium dodecyl sulfate (B86663) has been used to identify the primary sites of protein unfolding. nih.gov For proteins that populate stable intermediates on their folding pathway, surfactants can help to trap and characterize these states. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HX-MS) is another powerful technique used to study protein folding dynamics. It can identify which regions of a protein are protected from the solvent and therefore likely folded, providing insights into both equilibrium and kinetic aspects of folding and unfolding. ncbs.res.in For membrane proteins, oxidative labeling of engineered methionine residues has been used to characterize partially collapsed states in the presence of detergents like sodium dodecyl sulfate. ncbs.res.in

Elucidation of Protein-Ligand and Protein-Protein Interaction Interfaces

The interaction of proteins with other molecules is fundamental to nearly all biological processes. frontiersin.org Various biophysical techniques are employed to study these interactions, providing information on binding sites, affinities, and conformational changes upon binding. jelsciences.com

Fluorescence spectroscopy is a highly sensitive method for studying protein-ligand interactions. jelsciences.com It can be used to monitor changes in the intrinsic fluorescence of tryptophan and tyrosine residues upon ligand binding or can utilize extrinsic fluorescent probes attached to the protein. jelsciences.com This technique can provide information on binding affinity, stoichiometry, and conformational changes. jelsciences.com Circular dichroism (CD) spectroscopy is another valuable tool that can detect changes in the secondary structure of a protein upon ligand binding. jelsciences.com

For studying protein-protein interactions, especially in large complexes, native mass spectrometry and electron spin resonance (ESR) spectroscopy are powerful tools. nih.gov In a study of the β-barrel assembly machinery (BAM) complex, researchers used methanethiosulfonate spin labels (MTSL) to engineer spin pairs at various locations on the BamA protein. nih.gov By measuring the distances between these spin labels using DEER/PELDOR spectroscopy, they were able to monitor the conformational dynamics of the complex. nih.gov

The Stability of Proteins from Rates of Oxidation (SPROX) method, which uses covalent labeling and quantitative proteomics, can be used to detect and quantify both direct and indirect protein-ligand interactions within complex biological mixtures like cell lysates. nih.gov

Bioconjugation and Molecular Labeling Strategies Utilizing this compound

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of chemical biology. Methanethiosulfonate chemistry is a widely used method for the site-specific labeling of proteins. nih.gov

Introduction of Functional Groups and Fluorescent Probes

The reaction of MTS reagents with cysteine residues is a specific and rapid way to introduce a variety of functional groups and probes into a protein. interchim.fr This includes fluorescent dyes, which are organic molecules that absorb and re-emit light at a longer wavelength, making them excellent tools for visualizing and tracking proteins in biological systems. bioacts.com

The choice of fluorescent dye is important, with popular options like fluorescein (B123965) (FAM) and tetramethylrhodamine (B1193902) (TAMRA) being used for labeling peptides, proteins, and nucleotides. bioacts.com The specific attachment of a fluorescent label to a protein can be challenging, especially for proteins like G protein-coupled receptors (GPCRs) that have multiple native cysteine residues. nih.gov In such cases, site-directed mutagenesis is often used to remove unwanted reactive cysteines. nih.gov

MTS reagents can be functionalized with fluorescent probes, allowing for the direct labeling of introduced cysteine residues. interchim.fr This strategy has been used to attach conformational-sensitive probes to the β2-adrenergic receptor, a type of GPCR. nih.gov

Spin Labeling for Electron Paramagnetic Resonance (EPR) Studies

Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a potent technique for investigating the structure, dynamics, and conformational changes of proteins. wikipedia.orgplos.org The methodology relies on introducing a cysteine residue at a specific site in a protein via mutagenesis, which is then covalently modified with a sulfhydryl-specific nitroxide spin label. wikipedia.org

The most widely used spin label for this purpose is (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate, commonly known as MTSL. encyclopedia.pubnordicbiosite.com this compound itself is not the spin label; rather, it belongs to the class of methanethiosulfonate reagents that facilitate the covalent attachment of the nitroxide spin label (like MTSL) to the engineered cysteine residue. researchgate.net The reaction forms a stable disulfide bond, tethering the paramagnetic nitroxide group to the protein backbone. plos.org

The EPR spectrum of the attached spin label is highly sensitive to its local environment, providing rich information on:

Local Dynamics: The mobility of the spin label reflects the flexibility and dynamics of the protein backbone at that specific location. mdpi.com

Solvent Accessibility: The accessibility of the spin label to paramagnetic quenching agents in the solvent can be measured to determine whether a residue is exposed on the protein surface or buried within its structure. rupress.org

Structural Mapping: By introducing two spin labels at different sites, the distance between them (typically in the range of 8 to 80 Å) can be measured through techniques like Double Electron-Electron Resonance (DEER), providing crucial constraints for determining protein structure and mapping conformational changes. encyclopedia.pub

This approach has been particularly valuable for studying membrane proteins, where crystallization for X-ray crystallography can be challenging. mdpi.comrupress.orgpnas.org The use of a hydrophobic reagent like this compound could, in related applications, be advantageous for probing environments within the lipid bilayer.

Table 1: Key Aspects of Spin Labeling using MTS Chemistry
FeatureDescriptionRelevance to Protein Studies
Technique Site-Directed Spin Labeling (SDSL) with EPR Spectroscopy. wikipedia.orgplos.orgAllows for real-time analysis of protein structure and dynamics in solution or membrane environments. mdpi.com
Core Reagent Methanethiosulfonate Spin Label (MTSL). encyclopedia.pubnordicbiosite.comA nitroxide-containing molecule that reacts specifically with cysteine residues.
Reaction Covalent disulfide bond formation between the protein's cysteine and the MTS reagent. plos.orgProvides a stable and site-specific attachment of the paramagnetic probe.
Information Gained Local side-chain mobility, solvent accessibility, and inter-probe distances. mdpi.comrupress.orgElucidates secondary structure, protein folding, and large-scale conformational changes. encyclopedia.pub

Biotinylation and Affinity Labeling for Protein Purification and Detection

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone of protein science, primarily used for affinity purification and detection due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. excedr.comwikipedia.org Methanethiosulfonate chemistry provides a precise way to biotinylate proteins at specific cysteine residues. thermofisher.comnih.gov

Reagents such as N-Biotinoylaminoethyl methanethiosulfonate (MTSEA-Biotin) and other biotin-MTS conjugates are designed to react with free sulfhydryl groups, tethering the biotin moiety to the protein via a disulfide bond. ttuhsc.edubiotium.com This targeted approach offers advantages over more common methods that label primary amines (lysine residues), as cysteines are often less abundant, allowing for more specific and controlled labeling that is less likely to disrupt protein function. thermofisher.comnih.gov

The general workflow involves:

Labeling: A purified protein with an accessible cysteine residue is incubated with a biotin-MTS reagent.

Purification/Capture: The biotinylated protein can be selectively captured from a complex mixture using streptavidin-coated beads or surfaces. excedr.comwikipedia.org

Detection: The captured protein can be detected using streptavidin conjugates linked to enzymes (e.g., Horseradish Peroxidase) or fluorophores. excedr.com

A key feature of MTS-based biotinylation is the reversibility of the disulfide linkage. The biotin tag can be cleaved from the protein by treatment with reducing agents like dithiothreitol (DTT), which is particularly useful in label-transfer experiments designed to identify protein-protein interactions. thermofisher.comfishersci.co.uk For instance, trifunctional reagents like Mts-Atf-Biotin contain an MTS group to attach to a "bait" protein, a photo-activatable group to crosslink to an interacting "prey" protein, and a cleavable biotin for later detection and analysis of the prey. thermofisher.com

While direct examples using this compound for biotinylation are not prominent in the literature, its fundamental MTS reactivity means it could be incorporated into such a probe. The long dodecyl chain would render the resulting biotinylation reagent highly hydrophobic, making it a potentially specialized tool for labeling and purifying membrane proteins or proteins that interact with lipid interfaces.

This compound in Redox Biology Research

The study of redox biology hinges on understanding the state of cysteine thiols within proteins, as they can exist in various oxidation states (e.g., free thiols, disulfides, sulfenic acids) that dictate protein function. Thiol-reactive reagents are indispensable for these investigations.

Trapping and Analysis of Thiol-Disulfide States in Redox-Sensitive Proteins

A primary challenge in redox proteomics is to accurately preserve the in vivo thiol-disulfide status of proteins during cell lysis and analysis, as thiols are highly susceptible to post-lysis oxidation and disulfide exchange. diva-portal.org To prevent these artifacts, researchers use thiol-capping agents to block free sulfhydryls, effectively "trapping" the native redox state.

Methanethiosulfonate reagents, particularly S-Methyl methanethiosulfonate (MMTS), are frequently used for this purpose. diva-portal.orgnih.gov The reaction of MMTS with a free thiol group (R-SH) forms a mixed disulfide (R-S-S-CH₃), which is stable under many analytical conditions but can be reversed with reducing agents if needed. diva-portal.org This method is often considered more efficient for trapping mixed disulfides in vivo compared to other alkylating agents like N-ethylmaleimide. nih.gov

However, the use of MMTS is not without potential artifacts. Research has shown that MMTS can, under certain in vitro conditions, induce the formation of new intramolecular and intermolecular disulfide bonds rather than simply capping existing free thiols. nih.govnih.govsci-hub.stportlandpress.com This occurs because the reaction itself can be subject to thiol-disulfide exchange with other nearby cysteines. nih.gov Therefore, while useful, results obtained using MMTS for redox state trapping must be interpreted with caution.

This compound, with the same reactive MTS headgroup, would be expected to participate in similar thiol-capping reactions. Its long, hydrophobic dodecyl tail would likely influence its reactivity and partitioning, potentially favoring interactions with proteins in non-aqueous environments or within membrane domains. This property could be exploited for studying the redox state of membrane-associated proteins or proteins within hydrophobic pockets.

Computational and Spectroscopic Methodologies in Dodecyl Methanethiosulfonate Research

Spectroscopic Characterization of Dodecyl Methanethiosulfonate-Modified Biomolecules

Spectroscopic methods are indispensable for elucidating the structural and dynamic properties of biomolecules after modification with dodecyl methanethiosulfonate (B1239399). Each technique offers a unique window into the molecular world, from atomic-level structural details to large-scale conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural information about proteins and nucleic acids in solution, closely mimicking their physiological environment. uzh.ch In the context of this compound research, NMR is employed to probe the precise structural perturbations that occur upon cysteine modification.

The covalent attachment of the this compound moiety to a cysteine residue can induce localized changes in the protein's structure. These changes can be monitored by acquiring multidimensional NMR spectra, such as ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue. Shifts in the positions of these signals upon modification can pinpoint the residues affected by the presence of the dodecyl chain. For instance, studies on the β2 adrenergic receptor (β2AR), a G protein-coupled receptor, utilized ¹⁹F NMR of trifluoroethanethiol-modified cysteines to reveal the existence of inactive and active conformational states. rsc.org This approach highlights how site-specific labeling, including with reagents like this compound, can be used to map biomolecular interfaces and characterize conformational dynamics. rsc.org

Furthermore, Paramagnetic Relaxation Enhancement (PRE) experiments in NMR can provide distance constraints between a paramagnetic spin label and nearby nuclei. nih.gov By introducing a spin label at a specific site and modifying another with this compound, it is possible to measure distances and map the proximity of the dodecyl chain to different parts of the protein, offering valuable insights into its orientation and interactions within the protein structure.

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) Spectroscopy for Distance Measurements and Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly in its pulsed form as Double Electron-Electron Resonance (DEER), is a key technique for measuring long-range distances (typically 20-80 Å) between paramagnetic centers. nih.govrupress.org This method is invaluable for studying the conformational changes and dynamics of proteins modified with this compound.

The standard approach involves site-directed spin labeling, where a stable nitroxide radical, often attached via a methanethiosulfonate (MTS) linker, is introduced at specific cysteine residues. researchgate.net By introducing two such spin labels into a protein, the DEER experiment can measure the dipolar coupling between them, which is directly related to the distance separating them. nih.govresearchgate.net This allows for the characterization of protein conformations and their changes upon interaction with other molecules or modifications, such as the introduction of a this compound group.

The study of membrane proteins, which are notoriously difficult to analyze by other high-resolution structural methods, has greatly benefited from DEER spectroscopy. nih.govcasss.org For instance, DEER has been used to study the structural changes in the mechanosensitive channel of large conductance (MscL) during its gating process. pnas.org The modification of cysteine residues with this compound can be used to probe how the introduction of a bulky, hydrophobic chain into a specific protein region affects its structure and dynamics, with DEER providing the means to measure the resulting conformational shifts.

TechniqueInformation ObtainedRelevance to DMTS Research
EPR SpectroscopyProvides insights into the local environment and dynamics of a spin label.Can be used to study the mobility of a spin label attached near the DMTS modification site.
DEER SpectroscopyMeasures long-range distances between two spin labels. nih.govrupress.orgAllows for the detection of conformational changes induced by the binding of the dodecyl chain.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins. casss.orgformulationbio.comrsc.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. formulationbio.com The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the protein's secondary structural elements, including α-helices, β-sheets, and random coils. casss.org

When a protein is modified with this compound, changes in its secondary structure can occur. These alterations can be readily detected and quantified using CD spectroscopy. For example, a decrease in the α-helical content and an increase in β-sheet or random coil structures might indicate that the modification has a destabilizing effect on the protein's native fold. Conversely, an increase in ordered secondary structure could suggest a stabilizing interaction. Studies have shown that even subtle post-translational modifications, like the methylation of histones, can induce global structural alterations detectable by CD spectroscopy. nih.gov Similarly, the interaction of peptides with membrane-mimicking environments, which can be analogous to the hydrophobic dodecyl chain, can lead to significant changes in their secondary structure, as observed by difference CD spectroscopy. nih.gov

Mass Spectrometry (MS) for Confirmation of Modification and Proteomic Analysis

Mass Spectrometry (MS) is an essential analytical technique for confirming the covalent modification of proteins by this compound and for broader proteomic analyses. researchgate.netdrugtargetreview.com By precisely measuring the mass of a protein before and after the modification reaction, the addition of the this compound group (with a specific mass increase) can be unequivocally verified. mdpi.com

Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification. mdpi.com In a typical bottom-up proteomics workflow, the modified protein is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by MS/MS, where they are fragmented to reveal their amino acid sequence. The presence of the this compound adduct on a specific cysteine-containing peptide confirms the modification site. nih.gov This level of detail is crucial for interpreting the structural and functional consequences of the modification.

Furthermore, quantitative proteomic approaches can be used to assess the extent of modification across a whole proteome or to compare the modification levels under different conditions. ibcas.ac.cnmolbiolcell.org This can help in identifying proteins that are particularly susceptible to modification by this compound and in understanding the cellular pathways that might be affected.

Mass Spectrometry ApproachApplication in DMTS ResearchKey Findings
Intact Protein MSConfirmation of DMTS modification.Provides the molecular weight of the modified protein, confirming the covalent addition of the this compound group. mdpi.com
Tandem MS (MS/MS) of PeptidesIdentification of the specific cysteine residue modified by DMTS.Pinpoints the exact location of the modification within the protein's amino acid sequence. nih.gov
Quantitative ProteomicsAssessment of the extent of DMTS modification across multiple proteins.Identifies proteins that are preferentially modified and quantifies the stoichiometry of the modification. ibcas.ac.cnmolbiolcell.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Related Compounds

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. mt.com While direct IR or Raman studies on this compound-modified proteins are less common, the analysis of related, smaller thiosulfonate compounds provides valuable foundational knowledge. researchgate.net These techniques can yield detailed information about the structure and bonding within the methanethiosulfonate group itself.

Studies on compounds like methyl methanethiosulfonate and other S-alkyl thiosulfonates have used IR and Raman spectroscopy in conjunction with quantum chemical calculations to assign the characteristic vibrational frequencies of the S-S and S=O bonds. researchgate.net For example, the asymmetric and symmetric stretching modes of the S=O group in thiosulfonate S-esters are typically observed around 1342 cm⁻¹ and 1142 cm⁻¹, respectively. researchgate.net The S-S stretching vibration in these types of compounds has been identified in the 400-800 cm⁻¹ region. researchgate.net This fundamental vibrational data is crucial for understanding the electronic structure and reactivity of the thiosulfonate moiety and can serve as a basis for interpreting more complex spectra of modified biomolecules.

Theoretical and Computational Approaches

Theoretical and computational methods are increasingly used to complement experimental data and provide a deeper understanding of the interactions between this compound and biomolecules at an atomic level. elsevier.comnih.govnih.govresearchgate.netmdpi.com These approaches can model the conformational dynamics of the modified protein, predict the energetic favorability of different binding modes, and rationalize the experimental observations from various spectroscopic techniques.

Molecular dynamics (MD) simulations, for instance, can be used to explore the conformational landscape of a this compound-modified protein. By simulating the movements of all atoms in the system over time, MD can reveal how the flexible dodecyl chain interacts with the protein surface and the surrounding solvent. These simulations can help to interpret the distance distributions obtained from DEER experiments and provide a dynamic picture of the modified protein's behavior. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure and vibrational properties of the methanethiosulfonate group and its reaction with cysteine. researchgate.netconicet.gov.arresearchgate.net These calculations can provide insights into the reaction mechanism and help to interpret the vibrational spectra obtained from IR and Raman spectroscopy. researchgate.netconicet.gov.ar By combining these computational approaches with experimental data, a comprehensive and detailed understanding of the impact of this compound modification on biomolecular structure and function can be achieved.

Based on a thorough review of available scientific literature, a detailed article focusing solely on the computational and spectroscopic methodologies in This compound research, as per the requested outline, cannot be generated.

The public scientific domain lacks specific research studies on this compound concerning the outlined topics:

In Silico Modeling of Accessibility and Reactivity:While in silico modeling is used to study the accessibility and reactivity of generic or other specific methanethiosulfonate reagents with proteins, no models or findings specific to the dodecyl variant are available.tu-darmstadt.denih.gov

To generate a scientifically accurate and informative article, it is imperative to rely on published research data. Without such data for this compound, creating content for the specified outline would require unsupported extrapolation from other compounds, violating the core requirement of focusing strictly on the requested molecule. Therefore, the requested article cannot be provided at this time.

Emerging Research Directions and Future Perspectives

Dodecyl Methanethiosulfonate (B1239399) in Advanced Bioconjugation Technologies

Dodecyl methanethiosulfonate is a key player in the expanding field of bioconjugation, which involves the chemical linking of molecules to proteins and other biomolecules. sigmaaldrich.com These advanced techniques are crucial for creating sophisticated research tools, diagnostic agents, and new types of drugs like antibody-drug conjugates (ADCs). sigmaaldrich.comcellmosaic.com

The core of DMTS's utility lies in its methanethiosulfonate (MTS) group, which reacts specifically and efficiently with cysteine residues on proteins under mild conditions. interchim.fr This reaction forms a disulfide bond, effectively tethering the dodecyl chain to the protein. nih.gov This specificity is a significant advantage over other methods that might modify multiple sites on a protein, leading to a heterogeneous mixture of products. drug-dev.com

A major focus of advanced bioconjugation is achieving site-specific modification to produce homogeneous bioconjugates. drug-dev.com By engineering a cysteine residue at a specific location in a protein, researchers can use DMTS to attach the dodecyl group precisely where it is needed. This level of control is critical for applications such as:

Antibody-Drug Conjugates (ADCs): ADCs combine the targeting ability of an antibody with the cell-killing power of a potent drug. beilstein-journals.org The precise attachment of the drug is crucial for the ADC's effectiveness and safety. While not directly a drug, the principles of using reagents like DMTS for site-specific cysteine modification are central to modern ADC development. sigmaaldrich.comdrug-dev.com

Creating Novel Biologics: The attachment of molecules like the dodecyl group can alter a protein's properties in useful ways, such as improving its interaction with cell membranes or creating new functionalities. nih.gov

Fluorescent Labeling and Probing: While DMTS itself is not fluorescent, the same MTS chemistry is used to attach fluorescent dyes to specific cysteine residues, allowing researchers to track proteins within cells and study their interactions. rsc.org

The development of new bioconjugation chemistries continues to evolve, with a trend toward creating even more stable and precisely controlled linkages for a variety of applications in both research and medicine. drug-dev.combeilstein-journals.orgwuxibiologics.com

Integration of this compound with Proteomic and Systems Biology Approaches

The integration of chemical tools like this compound with large-scale analytical methods such as proteomics and systems biology is providing unprecedented insights into complex biological systems. nih.gov Proteomics aims to study the entire set of proteins in a biological system, and systems biology seeks to understand how all these components work together. nih.govbiorxiv.org

DMTS and related methanethiosulfonate (MTS) reagents are valuable in this context for several reasons:

Identifying Protein-Lipid Interactions: The dodecyl chain of DMTS is lipophilic, meaning it readily inserts into lipid environments like cell membranes. nih.gov By attaching this "greasy" tail to a protein, researchers can study how that protein then interacts with membranes. This is a form of "chemical proteomics" where a specific chemical modification is used to probe protein function on a large scale.

Substituted Cysteine Accessibility Method (SCAM): This powerful technique uses a panel of MTS reagents to map the structure of proteins, particularly ion channels and other membrane proteins. interchim.fr By systematically replacing amino acids with cysteine one by one and then testing their reactivity with MTS reagents, scientists can determine which parts of the protein are exposed to the surrounding environment. interchim.fr When combined with mass spectrometry-based proteomics, this can provide structural information on a proteome-wide scale.

Studying Post-Translational Modifications (PTMs): Cysteine residues are subject to various natural modifications (PTMs) that regulate protein function. frontiersin.org MTS reagents can be used in proteomic workflows to identify and quantify these cysteine modifications, such as oxidation, which is often associated with disease states. frontiersin.orgdiva-portal.org

The data generated from these proteomic experiments are often vast and complex, requiring computational and systems biology approaches for interpretation. nih.gov By modeling how protein networks are affected by the specific modifications induced by reagents like DMTS, researchers can gain a more holistic understanding of cellular function and dysfunction. nih.gov

ApproachDescriptionApplication with DMTS/MTS ReagentsKey Insights
Chemical ProteomicsUse of small molecule probes to study protein function on a large scale.DMTS is used to introduce a lipid tail onto proteins to study their subsequent interactions with membranes.Identification of proteins that are recruited to membranes; understanding protein lipidation.
Substituted Cysteine Accessibility Method (SCAM)Mapping protein structure by testing the accessibility of engineered cysteine residues. interchim.frA panel of MTS reagents with different properties are used to probe the local environment of each cysteine. interchim.frDetailed structural maps of membrane proteins, including ion channels and transporters. interchim.fr
PTM AnalysisIdentifying and quantifying post-translational modifications on proteins. frontiersin.orgMTS reagents are used to cap free cysteines, allowing for the specific enrichment and identification of oxidized cysteines. frontiersin.orgUnderstanding how oxidative stress affects protein function in diseases. frontiersin.org

Development of Novel Functionalized Dodecyl Methanethiosulfonates for Enhanced Specificity and Tunable Reactivity

While this compound is a powerful tool, researchers are actively developing new versions with enhanced capabilities. The goal is to create a toolkit of "smart" reagents that can be used with greater precision and for a wider range of applications. This research focuses on modifying the basic DMTS structure to introduce new functionalities.

Key areas of development include:

Tunable Reactivity: The speed at which the MTS group reacts with a cysteine can be altered by making chemical changes to the molecule. This allows researchers to design reagents that react only with the most accessible or reactive cysteine residues, providing a finer level of control over the labeling process.

Cleavable Linkers: Incorporating a cleavable bond between the dodecyl group and the MTS group would allow the modification to be reversible. For example, a disulfide bond could be used, which can be broken under specific reducing conditions found inside cells (e.g., with glutathione). rsc.org This would enable "catch and release" experiments, where a protein is temporarily anchored to a membrane and then released to observe the functional consequences.

Multi-functional Reagents: Researchers are designing reagents that combine the dodecyl tail and the MTS group with other functional units, such as:

Fluorescent Dyes: To visualize the location of the modified protein within a cell.

Biotin (B1667282) Tags: For easy purification and isolation of the labeled proteins.

Photo-crosslinkers: That can be activated by light to permanently link the modified protein to its nearby interaction partners.

These novel functionalized reagents will significantly expand the experimental possibilities for studying protein function, localization, and interaction networks with greater precision and control.

This compound in the Study of Membrane Protein Lipidation and Membrane Interactions

This compound is particularly well-suited for studying membrane proteins and the process of protein lipidation. nih.gov Membrane proteins are notoriously difficult to study because they are embedded in a hydrophobic lipid bilayer, making them insoluble in aqueous solutions. elifesciences.org Lipidation is a natural post-translational modification where a lipid group is attached to a protein, often directing it to a membrane. nih.gov

DMTS serves as a valuable tool in this area by acting as a mimic for natural lipidation. By reacting DMTS with a cysteine residue on a target protein, researchers can artificially attach a dodecyl lipid tail. nih.gov This allows them to investigate several key questions:

Membrane Anchoring: Does the addition of the dodecyl chain cause a normally soluble protein to associate with membranes? Experiments have shown that the dodecyl chain from DMTS readily and stably inserts into detergent micelles and lipid bilayers, effectively anchoring the attached protein. nih.gov

Conformational Changes: How does membrane anchoring affect the protein's structure and function? For example, researchers have used DMTS to "pin" specific loops of an engineered nanopore protein to the membrane, allowing them to study how these movements control the pore's conductance. nih.gov

Probing Membrane Environment: The dodecyl group can act as a probe to explore the properties of the lipid membrane itself. By attaching spin labels or other reporter groups to dodecyl-modified proteins, information can be gained about the local membrane environment.

The use of DMTS and related compounds provides a direct and controllable method to dissect the effects of lipidation, complementing studies on natural lipid modifications and enhancing our understanding of how proteins interact with and function within the complex environment of the cell membrane. nih.govnih.gov

Contributions to the Understanding of Biological Mechanisms and Disease States

The application of this compound and the broader family of MTS reagents has made significant contributions to understanding fundamental biological mechanisms and the molecular basis of various diseases. frontiersin.org

One of the most impactful uses of MTS reagents is in the study of ion channels. These membrane proteins are crucial for nerve impulses, muscle contraction, and many other physiological processes. Dysfunction of ion channels is linked to a wide range of diseases known as "channelopathies," including epilepsy, cardiac arrhythmias, and cystic fibrosis. The Substituted Cysteine Accessibility Method (SCAM), which relies heavily on MTS reagents, has been instrumental in mapping the structure of the pores within these channels, identifying the "gates" that control ion flow, and understanding how drugs and toxins interact with them. interchim.frscbt.com

Furthermore, research using MTS reagents has provided insights into:

Neurotransmitter Receptors: The structure and function of receptors like the N-methyl-D-aspartate (NMDA) receptor, which is vital for learning and memory and implicated in neurological disorders like Alzheimer's disease and depression, have been elucidated using methanethiosulfonate cross-linking experiments. nih.gov

Signal Transduction: Many signaling pathways involve the recruitment of proteins to the cell membrane. biorxiv.org By mimicking protein lipidation, DMTS can be used to artificially recruit proteins to the membrane and study the downstream effects on signaling cascades. This is relevant to understanding diseases driven by aberrant signaling, such as cancer. nih.gov

Oxidative Stress and Disease: Cysteine residues are particularly susceptible to oxidative damage, a condition implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. frontiersin.org Proteomic techniques that use MTS reagents to block non-oxidized cysteines are helping to create detailed maps of oxidative damage in diseased tissues, potentially revealing new biomarkers and therapeutic targets. frontiersin.org

By providing a versatile chemical tool to manipulate and probe protein function, particularly at the membrane interface, DMTS and its derivatives continue to help unravel the complex molecular events that underpin both normal physiology and a wide array of human diseases. rsc.org

Conclusion

Anticipated Future Directions in Dodecyl Methanethiosulfonate-Mediated Chemical Biology

The unique properties of Dodecyl Methanethiosulfonate (B1239399) open up several exciting avenues for future research in chemical biology. There is potential for the development of more sophisticated molecular probes based on the DMTS scaffold, incorporating functionalities such as photo-crosslinkers or fluorescent reporters. Such tools would enable more complex studies of protein-protein and protein-lipid interactions in their native environment. rsc.org The ability of the dodecyl chain to interact with the lipid bilayer could be further exploited to study the influence of the membrane environment on protein function in a more controlled manner. Combining DMTS-based modifications with advanced biophysical techniques like single-molecule spectroscopy could provide unprecedented detail on the real-time dynamics of individual protein molecules.

Broader Impact on Fundamental Biochemical and Biophysical Research

The knowledge gained from studies using this compound has a broad impact on fundamental biochemical and biophysical research. By providing a means to dissect the structure-function relationships of complex membrane proteins, DMTS has contributed to a deeper understanding of fundamental cellular processes such as ion transport, signal transduction, and membrane permeation. The insights gained from these studies are not only of academic interest but also have implications for drug discovery, as many ion channels and membrane proteins are important therapeutic targets. The principles and techniques developed around the use of DMTS and other methanethiosulfonate reagents continue to be refined and adapted, providing a versatile and powerful toolkit for the modern biochemist and biophysicist.

Q & A

Q. What are the standard protocols for cysteine alkylation using DMT in proteomic workflows?

DMT is a thiol-specific alkylating agent used to modify cysteine residues, preventing disulfide bond reformation during protein analysis. A typical protocol involves:

  • Reducing disulfide bonds with agents like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) .
  • Adding DMT (dissolved in organic solvents like DMSO or ethanol due to low aqueous solubility) at a molar excess (e.g., 10–20×) over thiol groups .
  • Incubating at room temperature for 30–60 minutes in buffered conditions (e.g., 50 mM triethylammonium bicarbonate, pH 8.5) with detergents like SDS to enhance solubility .
  • Quenching excess reagent with cysteine or β-mercaptoethanol before downstream processing .

Reference : Methods for MMTS (a shorter-chain analog) in proteomics suggest similar steps, but DMT’s hydrophobicity may require detergent optimization.

Q. How does DMT’s alkyl chain length influence its reactivity and solubility compared to shorter-chain methanethiosulfonates (e.g., MMTS)?

DMT’s dodecyl (C12) chain increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Key considerations:

  • Solubility : Requires organic solvents (e.g., DMSO) or detergents (e.g., 0.1–2% SDS) for effective protein interaction .
  • Reactivity : Longer alkyl chains may slow reaction kinetics due to steric hindrance, necessitating extended incubation times .
  • Applications : Preferable for modifying membrane-associated proteins or lipid-rich systems, whereas MMTS is better suited for soluble proteins .

Reference : Comparative studies on alkyl chain effects in thiol-reactive reagents .

Advanced Research Questions

Q. How can researchers optimize DMT concentration to balance alkylation efficiency and protein structural integrity?

  • Titration experiments : Test DMT concentrations (e.g., 1–50 mM) against cysteine-rich model proteins (e.g., BSA) and monitor alkylation via mass spectrometry or Ellman’s assay .
  • Structural impact : Use circular dichroism (CD) or fluorescence spectroscopy to assess conformational changes in proteins post-alkylation .
  • Membrane systems : In lipid bilayers, incorporate DMT with nonionic detergents (e.g., Triton X-100) to avoid denaturation .

Reference : Optimization strategies for MMTS in redox-sensitive proteins .

Q. How can discrepancies in alkylation efficiency across protein systems be addressed when using DMT?

Contradictions may arise due to:

  • Cysteine accessibility : Use molecular dynamics simulations to predict solvent-accessible thiols in target proteins .
  • Membrane vs. soluble proteins : For membrane proteins, pre-treat with lipid nanodiscs or amphipols to expose buried cysteines .
  • pH dependence : Adjust buffer pH (e.g., pH 7.4–9.0) to modulate thiolate ion formation and reaction rates .

Reference : Case studies on alkylation challenges in heterogeneous protein systems .

Q. What experimental designs are recommended for studying DMT’s effects on membrane protein conformational dynamics?

  • Site-directed spin labeling (SDSL) : Pair DMT with spin probes (e.g., MTSSL) to monitor conformational changes via electron paramagnetic resonance (EPR) .
  • Cryo-EM : Use DMT to trap transient cysteine conformations in membrane proteins, enabling high-resolution structural analysis .
  • Functional assays : Validate modified proteins using activity assays (e.g., ATPase activity for transporters) to confirm retained functionality .

Reference : Techniques for probing redox-sensitive protein conformations .

Methodological Considerations

Q. How should researchers handle DMT’s limited aqueous solubility in cell-based studies?

  • Delivery systems : Use liposomes or cyclodextrins to solubilize DMT for cellular uptake studies .
  • Controls : Include vehicle-only controls (e.g., DMSO) to distinguish reagent-specific effects from solvent artifacts .
  • Toxicity screening : Perform viability assays (e.g., MTT) to identify non-specific cytotoxic effects at working concentrations .

Reference : Strategies for hydrophobic reagent delivery in live-cell experiments .

Q. What analytical techniques are most reliable for verifying DMT-mediated alkylation?

  • Mass spectrometry (MS) : Use tryptic digests and LC-MS/MS to identify alkylated cysteine residues via +136 Da mass shifts (for dodecyl group addition) .
  • MALDI-TOF : Confirm alkylation in intact proteins by observing mass increases corresponding to DMT adducts .
  • Western blotting : Employ anti-dodecyl antibodies (if available) for semi-quantitative analysis .

Reference : Proteomic workflows for thiol modification validation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on DMT’s specificity toward cysteine versus other nucleophilic residues?

  • Competitive assays : Compare alkylation rates in cysteine-only vs. lysine/methionine-rich protein mutants .
  • pH profiling : Conduct reactions at varying pH levels; cysteine reactivity dominates above pH 8.0, while lysine modification increases at lower pH .
  • Edman degradation : Sequence modified peptides to pinpoint alkylation sites .

Reference : Specificity studies of methanethiosulfonate derivatives .

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